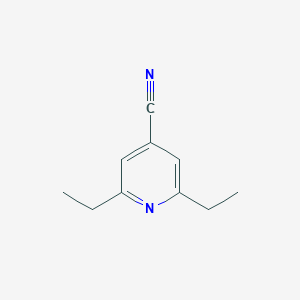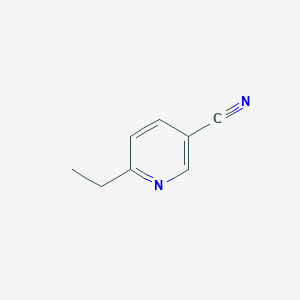
N-oxyde de 3-acétylpyridine
Vue d'ensemble
Description
3-Acetylpyridine N-oxide is an organic compound with the molecular formula C7H7NO2 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and an acetyl group is attached to the third carbon atom of the ring
Applications De Recherche Scientifique
3-Acetylpyridine N-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mécanisme D'action
Target of Action
3-Acetylpyridine N-oxide is a derivative of 3-Acetylpyridine, which is known to interact with the 4-hydroxy-tetrahydrodipicolinate reductase enzyme in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of L-lysine, L-methionine, and L-threonine from aspartate .
Mode of Action
3-acetylpyridine, its parent compound, is involved in numerous enzymatic reactions where it serves as an electron carrier by being alternately oxidized and reduced
Biochemical Pathways
It’s known that 3-acetylpyridine adenine dinucleotide, a related compound, is involved in the electron input module of the respiratory complex i . This complex is a major enzyme of energy metabolism that couples NADH oxidation and ubiquinone reduction with proton translocation .
Pharmacokinetics
3-acetylpyridine, its parent compound, is known to be readily absorbed after intraperitoneal or subcutaneous injection .
Result of Action
Studies on 3-acetylpyridine have shown that it can cause dose- and time-related deficits in behavior, loss of body weight, and decreased survival in young rats . It also affects cerebral oxidative metabolism and acetylcholine synthesis .
Analyse Biochimique
Cellular Effects
The effects of 3-Acetylpyridine N-oxide on various types of cells and cellular processes are complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 3-Acetylpyridine N-oxide can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of 3-Acetylpyridine N-oxide can vary with different dosages in animal models
Metabolic Pathways
3-Acetylpyridine N-oxide is involved in certain metabolic pathways It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 3-Acetylpyridine N-oxide within cells and tissues are not well characterized. It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Acetylpyridine N-oxide can be synthesized through several methods. One common method involves the oxidation of 3-acetylpyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired N-oxide product .
Industrial Production Methods: In industrial settings, the production of 3-acetylpyridine N-oxide may involve the use of more efficient and scalable processes. For example, a process involving the catalytic oxidation of 3-acetylpyridine using a titanium dioxide catalyst in the presence of an alkali or alkaline earth metal oxide has been described. This method offers high selectivity and yields with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetylpyridine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the N-oxide group can regenerate the parent 3-acetylpyridine.
Substitution: The compound can participate in substitution reactions, particularly at the acetyl group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidized derivatives.
Reduction: 3-acetylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used
Comparaison Avec Des Composés Similaires
3-Acetylpyridine: The parent compound without the N-oxide group.
2-Acetylpyridine N-oxide: An isomer with the acetyl group at the second position.
4-Acetylpyridine N-oxide: An isomer with the acetyl group at the fourth position.
Uniqueness: 3-Acetylpyridine N-oxide is unique due to the specific positioning of the acetyl group and the N-oxide functionality. This combination imparts distinct chemical properties, making it valuable in specific synthetic and catalytic applications .
Propriétés
IUPAC Name |
1-(1-oxidopyridin-1-ium-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFMFGIMDGBJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C[N+](=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161843 | |
| Record name | 3-Acetylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14188-94-4 | |
| Record name | 1-(1-Oxido-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14188-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetylpyridine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014188944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic fate of 3-acetylpyridine N-oxide in liver tissue?
A1: Research indicates that 3-acetylpyridine N-oxide undergoes keto-reduction when incubated with liver tissue fractions (both soluble and 10,000 g fractions). This metabolic transformation primarily yields 1-(3-pyridyl-N-oxide)ethanol. [] Interestingly, while trace amounts of 3-acetylpyridine are also formed, suggesting N-oxide reduction, this pathway seems less prominent. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)
